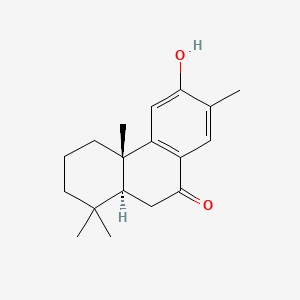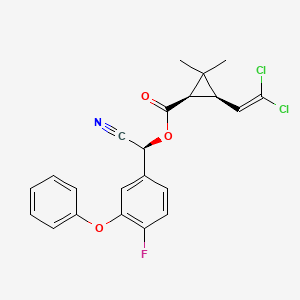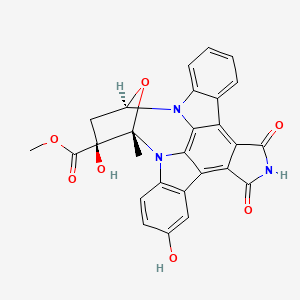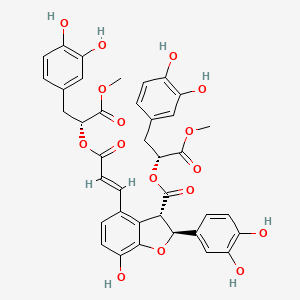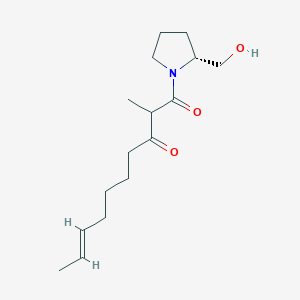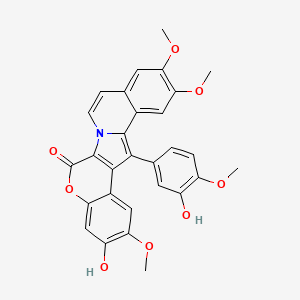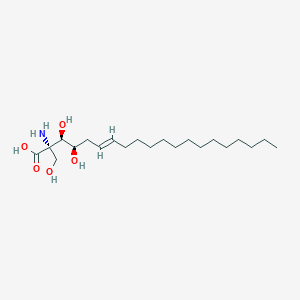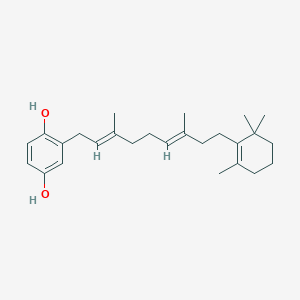
Jaspaquinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspaquinol is a natural product found in Cacospongia with data available.
Applications De Recherche Scientifique
Synthesis and Cellular Impact
- Synthesis and Effect on Bladder Cell Lines: Jaspaquinol, a monocyclic diterpene-benzenoid, was successfully synthesized through two different routes. Preliminary data indicated that jaspaquinol has varying effects on the viability of normal and malignant human bladder epithelial cell lines (Demotie et al., 2004).
Bioactive Compound Research
- Exploration as a 15-Lipoxygenase Inhibitor: In a study exploring marine-sponge-derived bioactive compounds, jaspaquinol was identified as a potent inhibitor of human 15-lipoxygenase (15-HLO), showing significant bioactivity with an IC50 value of 0.3 microM (Carroll et al., 2001).
Impact on Actin Cytoskeleton and Cell Structure
- Effect on Plasmodium falciparum: Jaspaquinolide, a related compound, was observed to decrease parasitemia in Plasmodium falciparum cultures, indicating a failure of merozoites to invade erythrocytes when exposed to the compound. It also caused an increase in F-actin filaments in merozoites (Mizuno et al., 2002).
- Disruption in Tobacco Cells: In a different study, jasplakinolide was found to disrupt actin filaments in living suspension-cultured Nicotiana tabacum cells in a concentration and time-dependent manner. This disruption was reversible, even at high concentrations (Ou et al., 2002).
Effects on Cell Polyploidization
- Induction of Polyploidization in HL-60 Cells: Jaspamide, another related compound, was used to study polyploidy in HL-60 cells. It showed antiproliferative activity and induced multinuclearity and increased DNA content, suggesting the induction of polyploidization (Nakazawa et al., 2001).
Propriétés
Nom du produit |
Jaspaquinol |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+ |
Clé InChI |
KUTRNQZRJBENDY-ZQYJZOSASA-N |
SMILES isomérique |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C |
Synonymes |
jaspaquinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




